molecular formula C17H20ClN3O3S B319381 N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide

Katalognummer: B319381
Molekulargewicht: 381.9 g/mol
InChI-Schlüssel: OYZMTIMQKLIDIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide is a complex organic compound with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.877 Da . This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenyl isocyanate with N-tert-butyl-4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H20ClN3O3S

Molekulargewicht

381.9 g/mol

IUPAC-Name

1-[4-(tert-butylsulfamoyl)phenyl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-25(23,24)15-9-7-13(8-10-15)19-16(22)20-14-6-4-5-12(18)11-14/h4-11,21H,1-3H3,(H2,19,20,22)

InChI-Schlüssel

OYZMTIMQKLIDIY-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.